

safe handling, storage, and disposal of 8-Fluoro-4-hydroxyquinoline

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 8-Fluoro-4-hydroxyquinoline

Cat. No.: B2378621

[Get Quote](#)

Technical Support Center: 8-Fluoro-4-hydroxyquinoline

Introduction: This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with **8-Fluoro-4-hydroxyquinoline** (CAS No. 63010-71-9). As a fluorinated quinoline derivative, this compound is valuable in the synthesis of dyes, OLEDs, and bioactive molecules for drug discovery.^[1] However, its potential hazards necessitate a thorough understanding of safe handling, storage, and disposal protocols. This document is structured in a problem-solution format to directly address the practical challenges and safety questions you may encounter during your experiments.

Compound Identification and Hazard Summary

Before handling, it is crucial to be familiar with the fundamental properties and hazards of **8-Fluoro-4-hydroxyquinoline**.

Property	Value	Source
CAS Number	63010-71-9	[2] [3] [4]
Molecular Formula	C ₉ H ₆ FNO	[2] [4]
Molecular Weight	163.15 g/mol	[2] [4]
Appearance	Beige or pale cream to pale brown powder/crystal	[1] [2]
Melting Point	278 - 282 °C	[2]
GHS Hazard Codes	H302 (Harmful if swallowed), H318 (Causes serious eye damage)	[3]
GHS Signal Word	Danger	[3]

Section 1: Safe Handling and Personal Protective Equipment (PPE)

This section addresses common questions regarding the day-to-day handling of **8-Fluoro-4-hydroxyquinoline** powder.

Q1: What is the absolute minimum PPE required when weighing or handling small quantities of this compound?

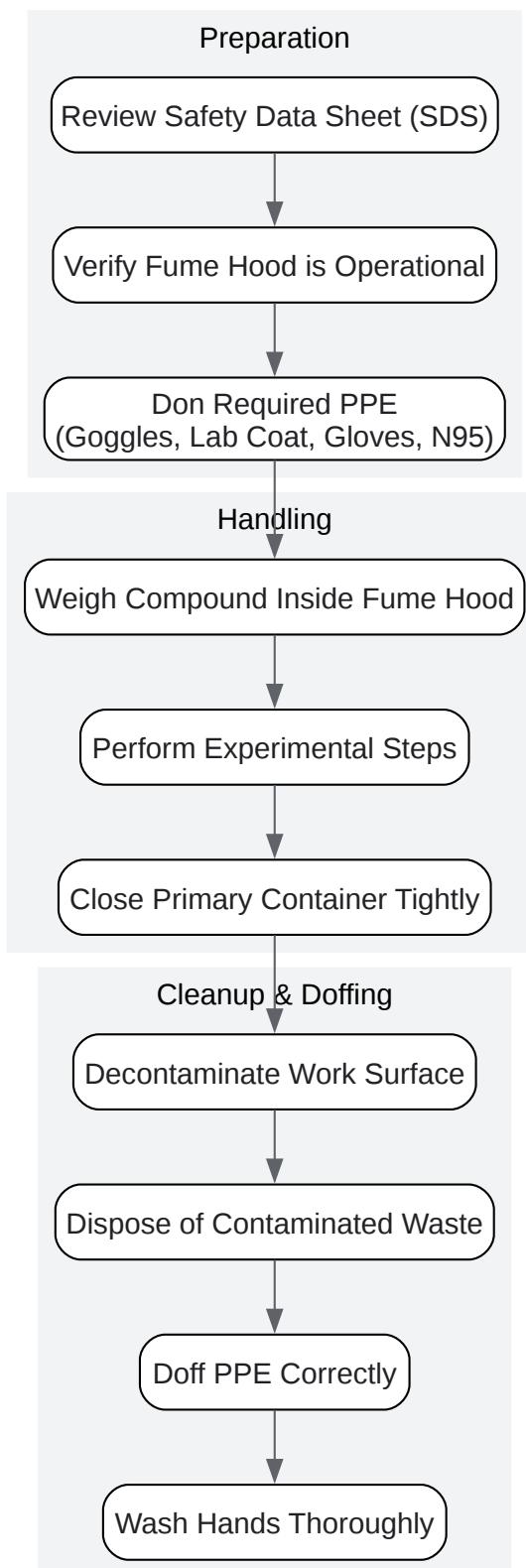
A1: The minimum required PPE consists of a lab coat, nitrile gloves, and tightly fitting safety goggles with side-shields.[\[3\]](#) However, due to the compound's fine powder form and potential for aerosolization, a dust mask (type N95 or higher) is strongly recommended even for small quantities.

- Expert Insight: The primary risks during weighing are inhalation of fine particles and eye contact. Standard surgical masks do not provide adequate respiratory protection against fine chemical dust. An N95 respirator is designed to filter these particles. Always ensure your

safety glasses form a good seal around the eyes, as the compound is classified as causing serious eye damage.[\[3\]](#)

Q2: My procedure involves dissolving the powder. Can I do this on an open bench?

A2: No. All handling that could generate dust or aerosols, including weighing, transferring, and dissolving the powder, must be performed in a well-ventilated area, preferably within a certified chemical fume hood.[\[2\]](#)[\[5\]](#)[\[6\]](#) This is a critical engineering control to minimize inhalation exposure.


- Causality Explained: A chemical fume hood protects the user by drawing airborne contaminants away from the breathing zone. An open bench offers no such protection. Even when adding solvent, fine powder can become airborne before it is fully wetted.

Q3: What type of gloves are best, and is there a specific technique for removing them?

A3: Standard nitrile laboratory gloves are generally sufficient. Always inspect gloves for tears or punctures before use.[\[2\]](#) The most critical part is the removal technique to avoid cross-contamination. Use the "glove-in-glove" technique: peel one glove off by pinching it at the wrist and pulling it down, turning it inside out. Ball this removed glove into the palm of your still-gloved hand. Then, slide two fingers of your bare hand under the wrist of the remaining glove and peel it down and off, enveloping the first glove. This ensures your bare skin never touches the contaminated outer surface of either glove. Always wash your hands thoroughly with soap and water after handling the compound, even after wearing gloves.[\[7\]](#)[\[8\]](#)

Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling **8-Fluoro-4-hydroxyquinoline** from preparation to cleanup.

[Click to download full resolution via product page](#)

Caption: A standard workflow for handling powdered chemical reagents.

Section 2: Proper Storage and Stability

Incorrect storage can compromise the integrity of your compound and create safety hazards.

Q1: What are the ideal storage conditions for 8-Fluoro-4-hydroxyquinoline?

A1: The compound should be stored in a tightly closed container in a cool, dry, and well-ventilated place.[\[2\]](#)[\[3\]](#) It is noted to be sensitive to heat, light, and moisture.[\[2\]](#) Therefore, storage in a dark, desiccated environment is optimal.

- Trustworthiness Insight: "Cool" generally refers to temperatures between 8°C and 15°C, though controlled room temperature (20-25°C) is often acceptable if the area is dry and away from heat sources like ovens or direct sunlight. The key is consistency and avoiding temperature extremes.

Q2: Are there any chemicals this compound should NOT be stored near?

A2: The available safety data sheets do not list specific chemical incompatibilities.[\[2\]](#)[\[3\]](#) However, as a standard laboratory practice, it should be stored away from strong oxidizing agents. It is also prudent to store it separately from foodstuffs and other reactive chemical classes.[\[7\]](#)

Q3: I noticed the powder in my vial has changed color and clumped together. Is it still usable?

A3: A significant change in appearance, such as discoloration from beige to dark brown or the formation of hard clumps, suggests potential degradation, likely due to moisture absorption or reaction with air. While the compound may not be entirely decomposed, its purity is compromised. Using degraded material can lead to failed experiments or unexpected side products. It is strongly recommended to use a fresh, unopened vial or to re-verify the purity of the suspect material via analytical methods (e.g., NMR, LC-MS) before use.

Section 3: Spill, Exposure, and Emergency Procedures

This section provides clear, actionable steps for emergency situations.

Q1: I've spilled a small amount of the powder (a few milligrams) on the lab bench inside the fume hood. What's the correct cleanup procedure?

A1: For a minor spill contained within a fume hood:

- Do not create dust. Avoid dry sweeping.[2][7]
- Gently cover the spill with a damp paper towel to wet the powder.
- Carefully wipe the area from the outside-in to contain the spill.
- Place the contaminated paper towels into a sealed plastic bag or container labeled as "Hazardous Chemical Waste." [7]
- Wipe the area again with soap and water.
- Dispose of all contaminated materials, including your gloves, in the designated hazardous waste container.[7]

Q2: What should I do in case of accidental eye or skin contact?

A2: Immediate action is critical to prevent serious injury.

- Eye Contact: This is a medical emergency as the compound can cause serious eye damage. [3] Immediately flush the eyes with copious amounts of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids to ensure complete irrigation.[2][7] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.[3]

- Skin Contact: Wash the affected area thoroughly with soap and plenty of water.[2] Remove contaminated clothing and wash it before reuse.[7] If skin irritation occurs, seek medical advice.[7]

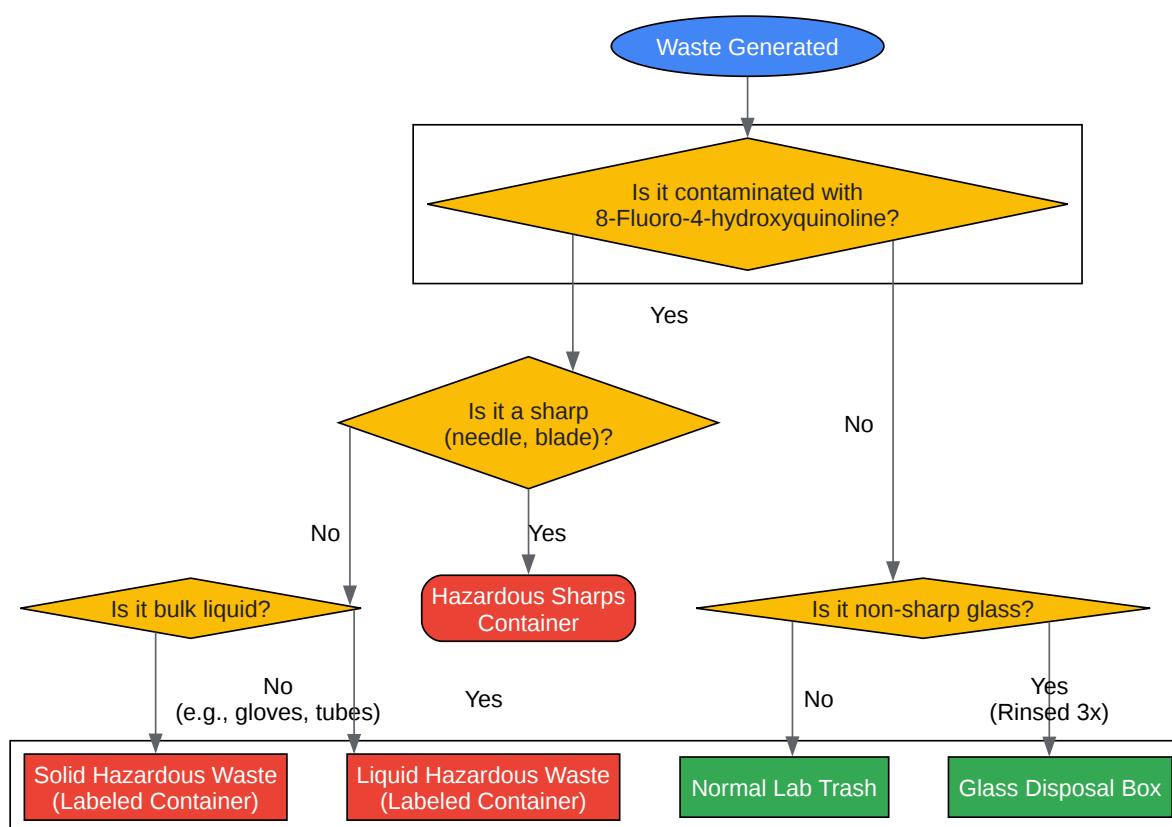
Q3: What happens if the compound is accidentally ingested or inhaled?

A3:

- Ingestion: The compound is harmful if swallowed.[3] Rinse the mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Call a physician or poison control center immediately.[9]
- Inhalation: Move the person into fresh air.[2] If breathing is difficult, give oxygen. If not breathing, give artificial respiration, but avoid mouth-to-mouth resuscitation.[9] Consult a physician.[2]

Section 4: Compliant Disposal

Proper disposal is a legal and ethical responsibility to protect personnel and the environment.


Q1: How do I dispose of leftover 8-Fluoro-4-hydroxyquinoline and contaminated labware (e.g., pipette tips, tubes)?

A1: All waste containing this compound, whether it's the pure substance, solutions, or contaminated disposables, must be treated as hazardous waste. It should be collected in a suitable, closed, and clearly labeled container for disposal.[2] You must dispose of the contents and container through an authorized hazardous or special waste collection point in accordance with all local, regional, and national regulations.[3][7][10] Do not dispose of this chemical down the drain or in the regular trash.[2]

- Expert Insight: Chemical waste regulations are strict and vary by institution and region. Always consult your institution's Environmental Health & Safety (EHS) office for specific protocols. They will provide the correct waste containers and collection schedules.

Disposal Decision Pathway

This diagram helps determine the correct disposal stream for various types of waste generated during your experiment.

[Click to download full resolution via product page](#)

Caption: Decision tree for waste segregation and disposal.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. ossila.com [ossila.com]
- 2. 8-FLUORO-4-HYDROXYQUINOLINE - Safety Data Sheet [chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. scbt.com [scbt.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. 8-Fluoroquinoline | CAS#:394-68-3 | Chemsoc [chemsrc.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. aksci.com [aksci.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- To cite this document: BenchChem. [safe handling, storage, and disposal of 8-Fluoro-4-hydroxyquinoline]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2378621#safe-handling-storage-and-disposal-of-8-fluoro-4-hydroxyquinoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com